REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1)([O-])=O>CO>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1
|
Name
|
Compound 8
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)OC)CC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle was flushed with nitrogen gas
|
Type
|
ADDITION
|
Details
|
˜200 mg 5% Pd—C added as catalyst
|
Type
|
CUSTOM
|
Details
|
The excess catalyst was removed by suction filtration through Celite
|
Type
|
WASH
|
Details
|
the filter cake washed with methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product crystallizes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(C(=O)OC)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 98348.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |